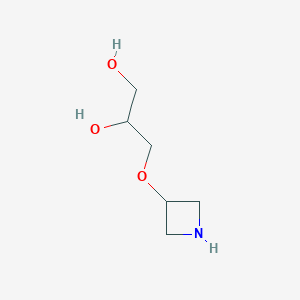
3-(Azetidin-3-yloxy)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidin-3-yloxy)propane-1,2-diol is a chemical compound with the molecular formula C₆H₁₃NO₃ and a molecular weight of 147.17 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, attached to a propane-1,2-diol moiety. The compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yloxy)propane-1,2-diol typically involves the reaction of azetidine with glycidol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product . The reaction can be represented as follows:
Azetidine+Glycidol→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yloxy)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The azetidine ring and hydroxyl groups can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
3-(Azetidin-3-yloxy)propane-1,2-diol has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is employed in studies involving enzyme inhibition and protein interactions due to its unique structural features.
Medicine: Research on this compound includes its potential use in drug development and as a pharmacological tool to study biological pathways.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yloxy)propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can form stable complexes with these targets, leading to inhibition or modulation of their activity. The compound’s hydroxyl groups also play a role in its binding affinity and specificity, contributing to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
Propane-1,2-diol: A simpler diol with similar hydroxyl functionality but lacking the azetidine ring.
Azetidine-2-carboxylic acid: Contains the azetidine ring but differs in its functional groups and overall structure.
3-(Azetidin-1-yl)propan-1-ol: Similar structure but with different positioning of functional groups.
Uniqueness
3-(Azetidin-3-yloxy)propane-1,2-diol is unique due to the combination of the azetidine ring and the propane-1,2-diol moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3-(azetidin-3-yloxy)propane-1,2-diol |
InChI |
InChI=1S/C6H13NO3/c8-3-5(9)4-10-6-1-7-2-6/h5-9H,1-4H2 |
InChI Key |
XBGSGPMKZHQLJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


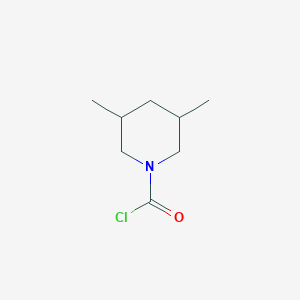
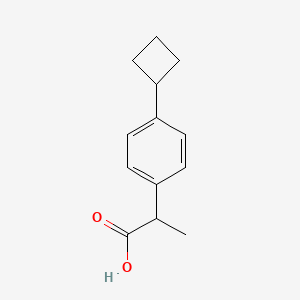
![2-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13303920.png)

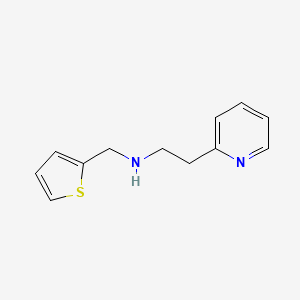
![11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene](/img/structure/B13303932.png)
![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopentanamine](/img/structure/B13303940.png)

amine](/img/structure/B13303950.png)
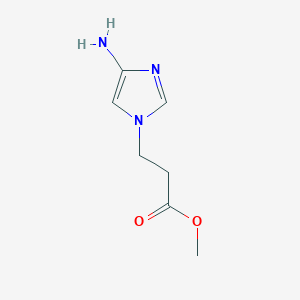
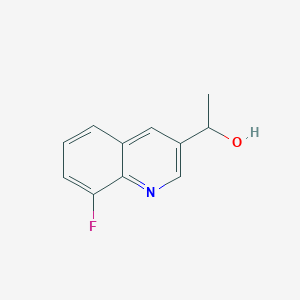
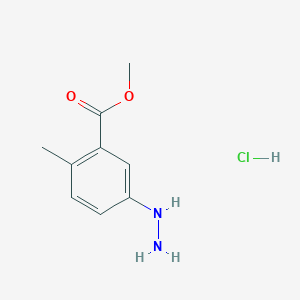
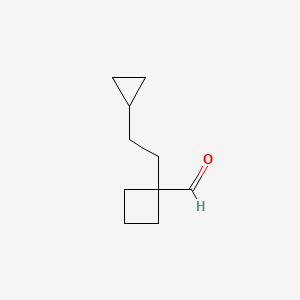
![3-[(5-Bromo-2-methylphenyl)methoxy]azetidine](/img/structure/B13303989.png)
